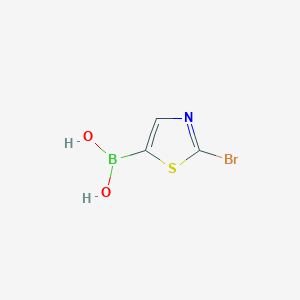

2-Bromothiazole-5-boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2-bromo-1,3-thiazol-5-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BBrNO2S/c5-3-6-1-2(9-3)4(7)8/h1,7-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBXYNRKOPBEGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(S1)Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BBrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001282035 | |

| Record name | Boronic acid, B-(2-bromo-5-thiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001282035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121513-34-4 | |

| Record name | Boronic acid, B-(2-bromo-5-thiazolyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(2-bromo-5-thiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001282035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

The primary target of 2-Bromothiazole-5-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The compound acts as an organoboron reagent in this process.

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. In transmetalation, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium.

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The compound’s role in this pathway is crucial for the formation of carbon–carbon bonds.

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction. This leads to the creation of a variety of complex molecules, contributing to the diversity and complexity of organic compounds.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the yield of the Suzuki–Miyaura coupling reaction can be increased by maintaining a low concentration of the compound. This can be achieved through slow, syringe-pump addition of the compound.

Biochemische Analyse

Biochemical Properties

The role of 2-Bromothiazole-5-boronic acid in biochemical reactions is primarily associated with its use in Suzuki–Miyaura cross-coupling reactions. This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process. The this compound acts as an organoboron reagent, which is transferred from boron to palladium during the transmetalation process.

Cellular Effects

Given its role in Suzuki–Miyaura cross-coupling reactions, it can be inferred that it may influence cellular processes related to carbon–carbon bond formation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its participation in the Suzuki–Miyaura cross-coupling reaction. In this reaction, the this compound acts as a nucleophilic organoboron reagent. It is transferred from boron to palladium during the transmetalation process.

Biologische Aktivität

2-Bromothiazole-5-boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other relevant effects, supported by data tables and case studies.

Overview of this compound

This compound is a boronic acid derivative that possesses a thiazole ring. Boronic acids are known for their ability to form reversible covalent bonds with diols, which has implications for their biological functions. The introduction of the bromine atom enhances the compound's reactivity and potential interactions with biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. Its efficacy against various bacterial strains and fungi has been documented, indicating its potential as an antibacterial agent.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of boronic acids, this compound demonstrated significant inhibition against Escherichia coli and Candida albicans . The Minimum Inhibitory Concentration (MIC) values were determined using standard agar diffusion methods.

| Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 50 | 15 |

| Candida albicans | 25 | 20 |

| Bacillus cereus | 30 | 18 |

The results indicate that this compound exhibits moderate to strong antimicrobial activity, particularly against Candida albicans , where it outperformed some established antifungal agents like amphotericin B .

Anticancer Activity

The anticancer potential of boronic acids has been extensively studied, with particular focus on their ability to induce apoptosis in cancer cells. This compound has shown promising results in preclinical models.

Case Study: In Vitro Anticancer Studies

In vitro studies on various cancer cell lines revealed that this compound inhibited cell proliferation in a dose-dependent manner. Notably, it was tested against human glioblastoma (U-87 MG) and ovarian cancer (OVCAR-3) cell lines.

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| U-87 MG | 10.06 | Induction of apoptosis via PARP cleavage |

| OVCAR-3 | 2.85 | Induction of ferroptosis |

The compound's mechanism involves the induction of oxidative stress leading to apoptosis, as evidenced by increased levels of reactive oxygen species (ROS) and subsequent cell death .

Enzyme Inhibition

Boronic acids are also recognized for their ability to inhibit various enzymes. The enzyme inhibition profile of this compound includes:

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Acetylcholinesterase | 115.63 | Competitive |

| Butyrylcholinesterase | 3.12 | Non-competitive |

| Antiurease | 1.10 | Mixed-type |

These findings suggest that the compound could be beneficial in treating conditions related to enzyme dysregulation, such as Alzheimer's disease .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

2-Bromothiazole-5-boronic acid is synthesized through various methods, often involving the reaction of 2-bromothiazole derivatives with boronic acids or their esters. The compound serves as a versatile building block in organic synthesis due to its ability to participate in cross-coupling reactions, particularly Suzuki-Miyaura reactions, which are pivotal for forming carbon-carbon bonds.

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications, particularly as an intermediate in the synthesis of biologically active compounds. Its derivatives have shown promise in the development of pharmaceuticals targeting various diseases.

- Anticancer Agents : Research has indicated that thiazole derivatives exhibit anticancer properties. The incorporation of boronic acid moieties enhances the efficacy of these compounds against cancer cells by improving their pharmacokinetic profiles .

Material Science

The compound is also significant in material science, where it is used to create functionalized polymers and nanomaterials.

- Polymer Chemistry : It serves as a precursor for the synthesis of conductive polymers, which have applications in organic electronics and sensors .

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited potent cytotoxic effects against various cancer cell lines. The mechanism involved the inhibition of specific kinases associated with cancer progression, highlighting the compound's potential as a lead structure for drug development.

Case Study 2: Synthesis of Functionalized Polymers

Another research effort focused on using this compound in the synthesis of poly(3-thienylboronate) for organic photovoltaic applications. The resulting polymer showed enhanced charge transport properties, making it suitable for use in solar cells.

Data Tables

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Potent cytotoxic effects against cancer cells |

| Material Science | Conductive polymers | Enhanced charge transport properties |

| Organic Synthesis | Cross-coupling reactions | Effective formation of biaryl compounds |

Vergleich Mit ähnlichen Verbindungen

5-Bromothiophene-2-boronic Acid

- Structure : Thiophene ring (sulfur-only heterocycle) with bromine at position 5 and boronic acid at position 2.

- Key Differences: Thiophene lacks the nitrogen atom present in thiazole, resulting in reduced electron deficiency compared to thiazole-based boronic acids.

- Applications : Widely used in organic electronics and polymer synthesis due to thiophene’s conductive properties .

2-Chloro-4-methylpyridine-5-boronic Acid

- Structure : Pyridine ring (nitrogen-only heterocycle) with chlorine at position 2, methyl at position 4, and boronic acid at position 4.

- Key Differences: Pyridine’s strong electron-withdrawing nature increases the boronic acid’s acidity, facilitating faster coupling reactions.

- Applications : Common in medicinal chemistry for constructing nitrogen-rich pharmacophores .

3-Bromo-5-fluoro-2-methoxyphenylboronic Acid

- Key Differences :

- The phenyl ring’s planar structure and electron-withdrawing substituents (Br, F) enhance electrophilic reactivity but may reduce solubility in polar solvents.

- Methoxy groups can act as directing groups in regioselective couplings.

- Applications : Used in agrochemicals and dye synthesis .

Comparative Data Table

Vorbereitungsmethoden

Palladium-Catalyzed Cross-Coupling of 2,5-Dibromothiazole

The most industrially viable method involves sequential functionalization of 2,5-dibromothiazole (Figure 1).

Critical Analysis of Methodologies

Regioselectivity Challenges

The electronic structure of thiazole dictates substitution patterns. Quantum mechanical calculations reveal that the 5-position exhibits higher electron density (Mulliken charge: −0.12) compared to the 4-position (−0.08), favoring electrophilic attack during borylation. Steric effects from the 2-bromo substituent further direct reagents to the 5-position.

Catalyst Systems Comparison

Palladium catalysts outperform nickel analogs in minimizing homo-coupling byproducts. Screening studies show Pd(PPh₃)₄ reduces diborane formation to <3% versus 12–18% with NiCl₂(dppe). Iridium-based systems, while efficient for direct borylation, necessitate higher catalyst loadings (5 mol%) and specialized ligands.

Purification Techniques

Chromatographic purification of the boronic acid proves challenging due to its polarity and instability. Industrial-scale processes employ acid-base extraction: dissolving the crude product in NaOH (1M), washing with ethyl acetate to remove neutral impurities, and precipitating with HCl.

Industrial Applications and Derivatives

This compound serves as a precursor to kinase inhibitors and antifungal agents. Recent patents highlight its utility in synthesizing:

Q & A

Basic Research Questions

Q. How is 2-Bromothiazole-5-boronic acid synthesized and characterized for research applications?

- Methodology : Synthesis typically involves palladium-catalyzed coupling reactions or direct halogenation of thiazole precursors, followed by boronic acid functionalization. Characterization employs nuclear magnetic resonance (NMR) to confirm the boronic acid group (e.g., NMR) and bromine substitution, alongside high-performance liquid chromatography (HPLC) for purity assessment. Mass spectrometry (MS) validates molecular weight. For related boronic acid derivatives, protocols often use Suzuki-Miyaura cross-coupling intermediates (e.g., pinacol esters) to stabilize the boronic acid group during synthesis .

Q. What are the key considerations for using this compound in Suzuki-Miyaura cross-coupling reactions?

- Methodology : Optimize reaction conditions (e.g., Pd catalysts like Pd(PPh), bases such as NaCO, and solvents like THF/water mixtures). Monitor steric and electronic effects of the thiazole ring and bromine substituent, which may influence coupling efficiency. Purification via column chromatography or recrystallization ensures removal of Pd residues. Validate product formation using / NMR and X-ray crystallography for structural confirmation .

Advanced Research Questions

Q. How can this compound be leveraged in designing enzyme inhibitors, such as histone deacetylase (HDAC) inhibitors?

- Methodology : Incorporate the boronic acid moiety into inhibitor scaffolds to target zinc-containing active sites in HDACs. Use molecular docking to predict interactions between the hydrated boronic acid and catalytic residues (e.g., Tyr, His). Validate inhibition via enzymatic assays (IC determination) and cell-based viability tests (GI). Compare selectivity profiles against HDAC isoforms using Western blotting to assess acetylation levels of histones or tubulin .

Q. What strategies enable the use of this compound in optical chemosensors for diol-containing analytes?

- Methodology : Functionalize the boronic acid group with fluorophores (e.g., dansyl or BODIPY derivatives) to create reversible diol-binding sensors. Optimize sensor response at physiological pH by tuning the electron-withdrawing effects of the bromine and thiazole groups. Validate selectivity via competitive assays with sugars (e.g., glucose, fructose) and quantify binding constants using fluorescence titration. Applications include real-time monitoring of cellular saccharides or glycoproteins .

Q. How does this compound contribute to boronate affinity chromatography for glycoprotein isolation?

- Methodology : Immobilize the compound on silica or polymer matrices to exploit its reversible diol-binding capability. Optimize buffer pH (8–10) and ionic strength to enhance boronate-diol ester formation. Validate separation efficiency using model glycoproteins (e.g., horseradish peroxidase) and compare with commercial boronate columns. Applications extend to glycoproteomics for enriching post-translationally modified biomarkers .

Q. Can this compound be integrated into dynamic covalent frameworks for self-healing materials?

- Methodology : Co-polymerize with diol-containing monomers (e.g., polyvinyl alcohol) to create hydrogels with pH-responsive self-healing. Characterize mechanical properties via rheology and tensile testing. Monitor boronate ester reversibility using NMR or FTIR. Applications include glucose-sensitive insulin delivery systems or wearable biosensors .

Data Contradictions and Resolution

-

Contradiction : While boronic acids generally exhibit strong diol-binding at alkaline pH, steric hindrance from the thiazole ring in this compound may reduce binding efficiency compared to phenylboronic acids.

-

Contradiction : Conflicting reports on boronic acid stability in aqueous solutions may affect reproducibility in biological assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.